2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core, an oxadiazole ring, and a methylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the construction of the benzoxazinone core. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazinone or oxadiazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, typically involving the reaction of hydrazine derivatives with carboxylic acids.
Scientific Research Applications
2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzoxazinone core are known to interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its unique combination of functional groups. Similar compounds include:
- 2-ethoxy-4H-3,1-benzoxazin-4-one
- 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
- 4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-9-14(10-8-12)18-20-17(25-21-18)11-22-15-5-3-4-6-16(15)24-13(2)19(22)23/h3-10,13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRRGBLFGQBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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